Isopropyl 5-bromonicotinamide
CAS No.: 104290-45-1
Cat. No.: VC20812970
Molecular Formula: C9H11BrN2O
Molecular Weight: 243.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104290-45-1 |
|---|---|
| Molecular Formula | C9H11BrN2O |
| Molecular Weight | 243.1 g/mol |
| IUPAC Name | 5-bromo-N-propan-2-ylpyridine-3-carboxamide |
| Standard InChI | InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)7-3-8(10)5-11-4-7/h3-6H,1-2H3,(H,12,13) |
| Standard InChI Key | IONIYOWDLSXKNQ-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)C1=CC(=CN=C1)Br |
| Canonical SMILES | CC(C)NC(=O)C1=CC(=CN=C1)Br |
Introduction
Chemical Identity and Properties
Structural Characteristics
Isopropyl 5-bromonicotinamide (CAS: 104290-45-1) is a brominated nicotinamide derivative with the molecular formula C9H11BrN2O and a molecular weight of 243.1 . The IUPAC name for this compound is 5-bromo-N-isopropylnicotinamide . Its structure incorporates a pyridine ring with a bromine substituent at the 5-position and an isopropylcarboxamide group, represented by the SMILES notation: CC(C)NC(=O)C1=CC(Br)=CN=C1 .
The compound features several key structural elements:
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A pyridine (nicotinyl) core structure
-
A bromine atom at the 5-position of the pyridine ring
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An amide linkage connecting to an isopropyl group
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Isopropyl 5-bromonicotinamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H11BrN2O | |
| Molecular Weight | 243.1 g/mol | |
| CAS Registry Number | 104290-45-1 | |
| MDL Number | MFCD06016757 | |
| Typical Purity | 96% | |
| Appearance | Crystalline solid (inferred) | - |
Structural Relationship to Similar Compounds
Isopropyl 5-bromonicotinamide shares structural similarities with other brominated nicotinamide derivatives, including 5-bromonicotinamide (CAS: 28733-43-9) and 5-bromo-N-(pyridin-4-yl)nicotinamide (CAS: 634173-90-3) . The key difference between these compounds lies in the nature of the substituent attached to the amide nitrogen: isopropyl in our target compound versus hydrogen in 5-bromonicotinamide and pyridin-4-yl in 5-bromo-N-(pyridin-4-yl)nicotinamide.
Synthesis and Preparation Methods
Role in Pharmaceutical Synthesis
Isopropyl 5-bromonicotinamide serves as a key intermediate in the synthesis pathway of tirabrutinib (Velexbru), an orally administered small molecule inhibitor of Bruton's tyrosine kinase. The bromine at the 5-position makes this compound particularly valuable for subsequent cross-coupling reactions in pharmaceutical synthesis.
Chemical Reactivity and Reactions
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring in isopropyl 5-bromonicotinamide facilitates nucleophilic aromatic substitution (SNAr) reactions, with the bromine atom acting as a leaving group. The electron-withdrawing amide group enhances ring activation for these reactions.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Reaction Type | Typical Conditions | Expected Product |
|---|---|---|
| Amine Substitution | Pd catalysis, DMF, 80°C | 5-Amino-N-isopropylnicotinamide derivatives |
| Alkoxy Substitution | Metal alkoxides, CuI, elevated temperature | 5-Alkoxy-N-isopropylnicotinamide derivatives |
Transition Metal-Catalyzed Cross-Couplings
The bromine atom at the 5-position enables participation in various transition metal-catalyzed cross-coupling reactions, which are valuable for creating carbon-carbon bonds. These transformations are particularly important in medicinal chemistry for diversifying molecular scaffolds.
Applications in Pharmaceutical Research
Role in Development of Tirabrutinib
Isopropyl 5-bromonicotinamide serves as a precursor in the synthesis of tirabrutinib, a drug developed by Ono Pharmaceutical and Gilead Sciences. Tirabrutinib irreversibly and covalently binds to Bruton's tyrosine kinase in B cells, inhibiting aberrant B cell receptor signaling in B cell-related cancers and autoimmune diseases.
Structure-Activity Considerations
The bromine substituent at the 5-position of the pyridine ring in isopropyl 5-bromonicotinamide plays a critical role in determining the reactivity and pharmaceutical potential of this molecule. This position allows for subsequent modifications that can fine-tune pharmacological properties in drug development.
| Hazard Statement | Classification | Probability |
|---|---|---|
| H302 | Harmful if swallowed | High |
| H315 | Causes skin irritation | High |
| H319 | Causes serious eye irritation | High |
| H335 | May cause respiratory irritation | High |
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